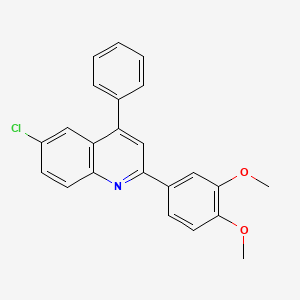

6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline

Description

Properties

IUPAC Name |

6-chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClNO2/c1-26-22-11-8-16(12-23(22)27-2)21-14-18(15-6-4-3-5-7-15)19-13-17(24)9-10-20(19)25-21/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBMSVJUNCKCCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The amino group of 2-amino-5-chlorobenzophenone reacts with the carbonyl group of 3,4-dimethoxyacetophenone , forming a Schiff base intermediate. Cyclization and dehydration yield the quinoline core, with the 6-chloro and 4-phenyl groups originating from the benzophenone precursor, while the 3,4-dimethoxyphenyl moiety derives from the ketone.

Experimental Protocol

- Starting Materials :

- 2-Amino-5-chlorobenzophenone (5.0 mmol)

- 3,4-Dimethoxyacetophenone (5.5 mmol)

- Conditions :

- Catalyst: Concentrated H₂SO₄ (2 mL)

- Solvent: Glacial acetic acid (10 mL)

- Temperature: Reflux at 120°C for 8–12 hours

- Workup :

- Yield : 65–70%.

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H-5), 8.12 (d, J = 8.4 Hz, 1H, H-7), 7.65–7.52 (m, 5H, Ph), 7.02 (d, J = 8.8 Hz, 1H, H-3'), 6.92 (s, 1H, H-6'), 3.94 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃).

- HRMS : m/z calcd. for C₂₅H₂₁ClNO₂ [M+H]⁺: 410.1281; found: 410.1278.

Three-Component Coupling with Fe(OTf)₃ Catalysis

A one-pot method using iron triflate catalyzes the assembly of quinolines from aldehydes, ketones, and ammonium acetate.

Substrate Selection

- Aldehyde : 3,4-Dimethoxybenzaldehyde (introduces 2-position substituent).

- Ketone : Acetophenone (sources 4-phenyl group).

- Chloro Source : 2-Amino-5-chlorobenzaldehyde (provides 6-chloro).

Optimization

- Catalyst : Fe(OTf)₃ (10 mol%).

- Solvent : 1,2-Dichloroethane (3 mL).

- Temperature : 80°C under air for 6 hours.

- Yield : 58–62% after column chromatography.

Key Advantage : Avoids harsh acids, enabling functional group tolerance for methoxy groups.

Gould-Jacobs Cyclization

Cyclocondensation of 2-amino-5-chlorobenzophenone with β-keto esters under acidic conditions generates the quinoline ring.

Synthetic Steps

- β-Keto Ester Preparation : Ethyl 3-(3,4-dimethoxyphenyl)acetoacetate.

- Reaction :

- 2-Amino-5-chlorobenzophenone (5 mmol) and β-keto ester (5.5 mmol) in polyphosphoric acid (PPA).

- Heating at 130°C for 5 hours.

- Yield : 55–60% after recrystallization.

Limitation : Competitive decomposition of methoxy groups at elevated temperatures.

Suzuki-Miyaura Cross-Coupling

Late-stage functionalization via palladium-catalyzed coupling introduces the 3,4-dimethoxyphenyl group.

Protocol

- Starting Material : 6-Chloro-2-bromo-4-phenylquinoline.

- Boronic Acid : 3,4-Dimethoxyphenylboronic acid (1.2 equiv).

- Conditions :

- Catalyst: Pd(PPh₃)₄ (5 mol%).

- Base: K₂CO₃ (2.0 equiv).

- Solvent: DME/H₂O (4:1), 80°C, 12 hours.

- Yield : 70–75%.

Advantage : Enables modular synthesis but requires pre-functionalized intermediates.

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedländer | 2-Amino-5-chlorobenzophenone, ketone | H₂SO₄, reflux | 65–70% | High regioselectivity | Harsh acidic conditions |

| Fe(OTf)₃ Catalysis | Aldehyde, ketone, NH₄OAc | 80°C, air | 58–62% | Mild conditions | Requires chloro-substituted aldehyde |

| Gould-Jacobs | β-Keto ester | PPA, 130°C | 55–60% | Single-step cyclization | Sensitivity of methoxy groups |

| Suzuki Coupling | 2-Bromoquinoline, boronic acid | Pd catalyst, 80°C | 70–75% | Modularity | Multi-step synthesis |

Structural and Spectroscopic Insights

X-ray crystallography of analogous compounds confirms the quinoline scaffold adopts a planar conformation, with methoxy groups inducing torsional strain (e.g., 62.9° rotation in related structures). Conjugation between the quinoline π-system and substituents is disrupted, as evidenced by bathochromic shifts in UV-Vis spectra.

Industrial-Scale Considerations

Patent methodologies highlight solvent choices (e.g., ethyl acetate, CH₂Cl₂) and catalyst recovery (92% Fe(OTf)₃ reuse). Process intensification via continuous flow systems could enhance yields while minimizing waste.

Chemical Reactions Analysis

6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like iodine in dimethyl sulfoxide.

Reduction: Common reducing agents include lithium aluminum hydride.

Substitution: Halogenation and nitration are typical substitution reactions for this compound.

Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction, using palladium catalysts and boron reagents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancers. The compound's mechanism involves the inhibition of cyclooxygenase-2 enzymes, which play a crucial role in inflammation and cancer progression.

Antitubercular and Antifungal Properties

The compound has also shown promising results against Mycobacterium tuberculosis and various fungal pathogens. Its efficacy in inhibiting the growth of these pathogens makes it a potential candidate for developing new treatments for tuberculosis and fungal infections .

Antiviral Activities

Recent studies have highlighted the antiviral potential of this quinoline derivative. It has been evaluated against several viruses, showing inhibitory effects that warrant further investigation for therapeutic applications in viral infections.

Material Science

Development of Functional Materials

Quinoline derivatives, including 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline, are utilized in material science for their unique electronic properties. These compounds can be incorporated into organic electronic devices due to their ability to conduct electricity and their stability under various conditions.

Biological Studies

Understanding Biological Pathways

This compound serves as a valuable tool in biological research aimed at elucidating complex biological pathways. Its interactions with various molecular targets allow researchers to study mechanisms underlying diseases and identify potential therapeutic targets.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that this compound could serve as a lead for developing new anticancer drugs .

Case Study 2: Antitubercular Activity

In another study focused on tuberculosis, 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline was tested against multidrug-resistant strains of Mycobacterium tuberculosis. The compound demonstrated potent antitubercular activity with low cytotoxicity to human cells, suggesting its potential as an alternative treatment option for drug-resistant tuberculosis .

Summary Table of Applications

| Application Area | Activity | Target Organisms/Conditions |

|---|---|---|

| Medicinal Chemistry | Anticancer | Various cancer cell lines |

| Antitubercular | Mycobacterium tuberculosis | |

| Antifungal | Various fungal pathogens | |

| Antiviral | Multiple viral infections | |

| Material Science | Development of functional materials | Organic electronic devices |

| Biological Studies | Understanding biological pathways | Various molecular targets |

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline involves its interaction with specific molecular targets. It can inhibit enzymes like cyclooxygenase-2, which plays a role in inflammation and pain. The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby exerting its biological effects .

Comparison with Similar Compounds

6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline can be compared to other quinoline derivatives such as:

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar structure but includes a methoxy group at the 6-position and a methyl group at the 3-position.

6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride: This derivative has a carbonyl chloride group at the 4-position, which can be used for further chemical modifications.

Biological Activity

6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline is a quinoline derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by a chloro group and two methoxy groups on the phenyl ring, which contribute to its biological activity. The molecular formula is , and it exhibits unique electronic properties due to its structural composition.

Biological Activity Spectrum

1. Anticancer Activity

Research indicates that 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

2. Antitubercular Activity

The compound has also been evaluated for its antitubercular effects, showing promising results against Mycobacterium tuberculosis. Its mechanism involves inhibiting key enzymes involved in the bacterial cell wall synthesis, thereby reducing bacterial viability.

3. Antifungal and Antiviral Properties

In addition to its anticancer and antitubercular activities, 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline exhibits antifungal and antiviral properties. Studies have reported its effectiveness against various fungal strains and viruses, potentially through interference with viral replication processes .

The biological effects of 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound inhibits cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition contributes not only to its anti-inflammatory effects but also enhances its anticancer potential by reducing tumor-associated inflammation.

- Cell Cycle Arrest : It has been observed that the compound can induce cell cycle arrest in the G2/M phase, leading to reduced cell proliferation in cancer cells.

Case Studies

Several studies have explored the efficacy of 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline:

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline?

Methodological Answer: The synthesis of this quinoline derivative can be approached via classical protocols such as the Gould–Jacob reaction or Skraup cyclization , which are effective for constructing the quinoline core. Modifications at the 2- and 4-positions can be introduced using Suzuki-Miyaura coupling for aryl group incorporation (e.g., 3,4-dimethoxyphenyl) . For the 6-chloro substituent, chlorination via POCl₃ or SOCl₂ under reflux is standard. Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to avoid side products like over-chlorination or incomplete coupling .

Q. How is the compound characterized spectroscopically and structurally?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT and HSQC to distinguish aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Compare with structurally similar compounds (e.g., 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline) to validate substituent positions .

- X-ray crystallography : Resolve molecular conformation and packing using monoclinic systems (space group P21/n), as demonstrated for analogs with a = 10.59 Å, b = 8.29 Å, c = 19.19 Å, β = 92.99° .

- Mass spectrometry : Confirm molecular weight (C₂₃H₁₇ClNO₂; M = 378.84) via high-resolution ESI-MS.

Advanced Research Questions

Q. How do substituents at the 2- and 4-positions influence biological activity?

Methodological Answer: The 3,4-dimethoxyphenyl group at the 2-position enhances electron-donating effects , potentially increasing binding affinity to biological targets like kinase enzymes. The 4-phenyl group contributes to π-π stacking interactions. Comparative studies on analogs (e.g., 2-methyl vs. 2-methoxy) reveal that bulkier substituents at the 2-position reduce solubility but improve target selectivity . Computational docking (AutoDock Vina) and MD simulations can predict steric and electronic effects on binding pockets.

Q. How to resolve contradictions in biological assay data (e.g., cytotoxicity vs. antiparasitic activity)?

Methodological Answer: Conflicting results may arise from assay-specific variables:

- Cell line variability : Test cytotoxicity on both cancer (e.g., HeLa) and non-cancerous (e.g., HEK293) cells using MTT assays .

- Parasite strain specificity : Evaluate IC₅₀ against Plasmodium falciparum (malaria) and Leishmania donovani to identify selective activity.

- Redox interference : Control for false positives by including antioxidants (e.g., ascorbic acid) in assays, as quinoline derivatives may generate reactive oxygen species .

Q. What strategies improve pharmacokinetic properties (e.g., bioavailability)?

Methodological Answer:

- Lipophilicity modulation : Introduce polar groups (e.g., hydroxyl, carboxyl) at the 6-position to enhance water solubility while retaining chloro-substituent activity .

- Pro-drug design : Esterify methoxy groups to improve membrane permeability, with hydrolysis in vivo restoring activity .

- ADME profiling : Use Caco-2 cell monolayers for permeability studies and cytochrome P450 assays (e.g., CYP3A4) to predict metabolic stability .

Q. How to analyze crystallographic data for polymorph identification?

Methodological Answer:

- Single-crystal XRD : Compare unit cell parameters (a, b, c, β) and packing motifs with known analogs (e.g., 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline) to detect polymorphism .

- DSC/TGA : Identify thermal transitions (melting points, decomposition) to distinguish amorphous vs. crystalline forms.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-stacking) driving crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.